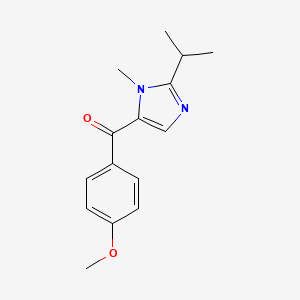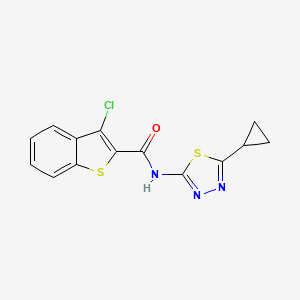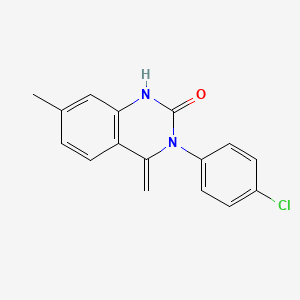
(4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol is a chemical compound that belongs to the class of opioids. It has been widely studied for its potential as a painkiller and its mechanism of action in the human body.
Mecanismo De Acción
The mechanism of action of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol involves binding to the mu-opioid receptor in the central nervous system. This results in the inhibition of the release of neurotransmitters such as substance P, which are involved in the transmission of pain signals. The binding of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol to the mu-opioid receptor also results in the activation of the reward pathway, which can lead to addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol include pain relief, sedation, respiratory depression, and constipation. It also has the potential to cause addiction and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol in lab experiments include its high potency and longer duration of action compared to morphine. However, its potential for addiction and withdrawal symptoms make it a challenging compound to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol. One direction is the development of new analogs with improved potency and reduced potential for addiction and withdrawal symptoms. Another direction is the investigation of the potential of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol to treat other conditions such as anxiety and depression. Additionally, the development of new delivery methods for (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol could improve its efficacy and reduce its potential for side effects.
Métodos De Síntesis
The synthesis method of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol involves several steps. The first step is the protection of the amine group with a benzyl group. The second step is the reaction of the protected amine with N-methylglycine to form the amide. The third step is the reduction of the ketone group to form the alcohol. The final step is the deprotection of the benzyl group to obtain (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol.
Aplicaciones Científicas De Investigación
(4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol has been extensively studied for its potential as a painkiller. It has been shown to have a higher potency and longer duration of action compared to morphine. It has also been studied for its potential to treat opioid addiction and withdrawal symptoms. Additionally, (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol has been investigated for its potential as an antidepressant and anxiolytic.
Propiedades
IUPAC Name |
2-[benzyl(methyl)amino]-1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2)14-21(11-10-19(18,23)15-24-4)17(22)13-20(3)12-16-8-6-5-7-9-16/h5-9,23H,10-15H2,1-4H3/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYRTUHHRMJDRJ-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C(=O)CN(C)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C(=O)CN(C)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(methyl)amino]-1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)
![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)


![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)
![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)
![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)




![1-(1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5689925.png)

![(3R*)-1-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5689928.png)